molecular formula C14H12O4S B6406429 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% CAS No. 1261956-75-5

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95%

Cat. No. B6406429
CAS RN: 1261956-75-5
M. Wt: 276.31 g/mol
InChI Key: CTANVQFPUPMFSB-UHFFFAOYSA-N
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Description

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid (2M5MBA) is a synthetic compound with potential applications in research and development. It is a member of the class of compounds known as carboxylic acids, which are widely used in organic chemistry due to their wide range of reactivity. 2M5MBA is of particular interest due to its unique structure and its potential applications in scientific research.

Scientific Research Applications

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of heterocyclic compounds, which can be used in drug discovery and development. It has also been used as a starting material for the synthesis of polymers and polymeric materials with potential applications in materials science. Additionally, 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% has been used in the synthesis of organic dyes, which can be used in biological research.

Mechanism of Action

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% is an organic compound that is capable of undergoing a wide range of reactions. It can react with other organic compounds to form new compounds with different properties. It is also capable of undergoing condensation reactions with other compounds, which can lead to the formation of polymers or other polymeric materials.
Biochemical and Physiological Effects
2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% is an organic compound and is not expected to have any direct biochemical or physiological effects. However, it can be used in the synthesis of other compounds that may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a number of different experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory environments. However, it is important to note that 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% is a synthetic compound and is not found in nature. As such, it may not be suitable for use in experiments that require natural compounds.

Future Directions

The potential applications of 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% in scientific research are vast and still largely unexplored. Some potential future directions include the development of new polymers and polymeric materials, the synthesis of new heterocyclic compounds, and the synthesis of new organic dyes. Additionally, 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% could be used in the development of new drugs and therapeutic compounds, as well as in the development of new materials for medical and industrial applications.

Synthesis Methods

2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methylbenzoic acid and 2-thiophenecarboxaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-100°C for 12-15 hours. The second step involves the reaction of the resulting product with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at a temperature of 80-100°C for 12-15 hours.

properties

IUPAC Name

2-(5-methoxycarbonylthiophen-3-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-3-4-10(11(5-8)13(15)16)9-6-12(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTANVQFPUPMFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690981
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-75-5
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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